molecular formula C8H6N2O2 B15351190 (4-Nitrophenyl)ethyn-1-amine CAS No. 474661-41-1

(4-Nitrophenyl)ethyn-1-amine

Cat. No.: B15351190
CAS No.: 474661-41-1
M. Wt: 162.15 g/mol
InChI Key: JMHILYQMHIJKGF-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)ethyn-1-amine: is an organic compound characterized by a nitro group (-NO2) attached to a phenyl ring, which is further connected to an ethynyl group (-C≡CH) and an amine group (-NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl)ethyn-1-amine typically involves the following steps:

  • Nitration Reaction: The starting material, phenylacetylene, undergoes nitration to introduce the nitro group, forming 4-nitrophenylacetylene.

  • Amination Reaction: The resulting 4-nitrophenylacetylene is then subjected to an amination reaction, where an amine group is introduced to form this compound.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production, ensuring high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

(4-Nitrophenyl)ethyn-1-amine: undergoes various chemical reactions, including:

  • Oxidation: The nitro group can be reduced to an amine group, resulting in the formation of 4-aminophenylacetylene.

  • Reduction: The nitro group can be reduced to a hydroxyl group, forming 4-nitrophenylethanol.

  • Substitution Reactions: The amine group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution Reactions: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

  • 4-Aminophenylacetylene: Formed by the reduction of the nitro group.

  • 4-Nitrophenylethanol: Formed by the reduction of the nitro group to a hydroxyl group.

  • Substituted Derivatives: Various derivatives formed by substitution reactions.

Scientific Research Applications

(4-Nitrophenyl)ethyn-1-amine: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-Nitrophenyl)ethyn-1-amine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The amine group can form hydrogen bonds and interact with enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

(4-Nitrophenyl)ethyn-1-amine: is compared with other similar compounds, highlighting its uniqueness:

  • 4-Nitrophenethylamine: Similar structure but lacks the ethynyl group.

  • 4-Nitrophenylethanol: Similar nitro group but has a hydroxyl group instead of an amine group.

  • 4-Aminophenylacetylene: Similar phenylacetylene structure but with an amine group instead of a nitro group.

Properties

CAS No.

474661-41-1

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

2-(4-nitrophenyl)ethynamine

InChI

InChI=1S/C8H6N2O2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,9H2

InChI Key

JMHILYQMHIJKGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CN)[N+](=O)[O-]

Origin of Product

United States

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